alpha-Carotene alpha-Carotene Alpha-carotene is a cyclic carotene with a beta- and an epsilon-ring at opposite ends respectively. It has a role as a provitamin A and a plant metabolite. It is a cyclic carotene and a carotenoid beta-end derivative.
all-trans-alpha-Carotene is a natural product found in Stereocaulon botryosum, Aspleniaceae, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 7488-99-5
VCID: VC21058227
InChI: InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Molecular Formula: C40H56
Molecular Weight: 536.9 g/mol

alpha-Carotene

CAS No.: 7488-99-5

Reference Standards

Cat. No.: VC21058227

Molecular Formula: C40H56

Molecular Weight: 536.9 g/mol

* For research use only. Not for human or veterinary use.

alpha-Carotene - 7488-99-5

Description Alpha-carotene is a cyclic carotene with a beta- and an epsilon-ring at opposite ends respectively. It has a role as a provitamin A and a plant metabolite. It is a cyclic carotene and a carotenoid beta-end derivative.
all-trans-alpha-Carotene is a natural product found in Stereocaulon botryosum, Aspleniaceae, and other organisms with data available.
CAS No. 7488-99-5
Molecular Formula C40H56
Molecular Weight 536.9 g/mol
IUPAC Name 1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Standard InChI InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3
Standard InChI Key ANVAOWXLWRTKGA-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Boiling Point 644.94°C (rough estimate)
Melting Point 187.5 °C

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